molecular formula C11H9NO5S B3080303 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid CAS No. 1082821-82-6

5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid

Cat. No.: B3080303
CAS No.: 1082821-82-6
M. Wt: 267.26 g/mol
InChI Key: DRJMISNHZOQZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a phenyl ring bearing a methylsulfonyl (-SO₂CH₃) group at the para position and a carboxylic acid (-COOH) at position 2. The methylsulfonyl group is a strong electron-withdrawing substituent, which enhances electrophilicity and may influence binding interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c1-18(15,16)8-4-2-7(3-5-8)10-6-9(11(13)14)12-17-10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJMISNHZOQZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (R₁, R₂) CAS Number Key References
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid C₁₁H₉NO₅S 267.26 R₁ = -SO₂CH₃, R₂ = -COOH N/A
5-(4-Chlorophenyl)-3-isoxazolecarboxylic acid C₁₀H₆ClNO₃ 223.62 R₁ = -Cl, R₂ = -COOH 33282-22-3
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid C₁₁H₉NO₄ 219.19 R₁ = -OCH₃, R₂ = -COOH 33282-16-5
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 282.09 R₁ = -Br, R₂ = -CH₃, R₃ = -COOH 91182-60-4
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid C₁₃H₁₃NO₃ 231.25 R₁ = -CH(CH₃)₂, R₂ = -COOH 33282-10-9
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate C₁₆H₁₉NO₃ 273.33 R₁ = -C(CH₃)₃, R₂ = -COOCH₂CH₃ N/A

Key Observations :

  • Electronic Effects : The methylsulfonyl group in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in 5-(4-methoxyphenyl) analog) and halogens (-Cl, -Br) in others. This impacts solubility and reactivity .
  • Positional Isomerism : Derivatives with carboxylic acid at position 3 (e.g., target compound) versus position 4 (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid) may exhibit distinct binding modes .
  • Ester vs. Acid : Ethyl esters (e.g., ) are often intermediates; hydrolysis to carboxylic acids enhances polarity and bioavailability .

Structure-Activity Relationships (SAR)

  • Halogen Effects : Chloro and bromo substituents () may increase lipophilicity, affecting membrane permeability .
  • Steric Effects : Bulky groups (e.g., tert-butyl in ) could hinder binding in sterically sensitive targets .

Biological Activity

5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in immunosuppressive and anti-inflammatory contexts. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its biological activity. The methylsulfonyl group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Biological Activities

1. Immunosuppressive Properties

Several studies have demonstrated that derivatives of isoxazole compounds exhibit immunosuppressive effects. For instance, a study noted that certain isoxazole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). This suggests potential applications in treating autoimmune diseases or preventing transplant rejection .

2. Anti-inflammatory Effects

The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures. This action indicates its potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by excessive inflammation .

3. Apoptotic Induction

Research indicates that this compound may induce apoptosis in certain cell lines by activating pathways involving caspases and NF-κB. This apoptotic action is critical for developing therapies targeting cancer cells .

Case Study 1: In Vitro Immunosuppressive Activity

A series of isoxazole derivatives were synthesized and tested for their immunosuppressive properties. Among these, one compound (MM3) exhibited the strongest antiproliferative activity against PBMCs with minimal toxicity to A549 cell lines. The study concluded that the mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. The results showed a significant reduction in TNF-α levels in cultures treated with the compound compared to controls, reinforcing its potential therapeutic role in inflammatory diseases .

Research Findings Summary

Study Activity Findings
Study 1ImmunosuppressionInhibited PHA-induced PBMC proliferation; MM3 demonstrated strong activity with low toxicity .
Study 2Anti-inflammatoryReduced LPS-induced TNF-α production significantly in human blood cultures .
Study 3Apoptosis inductionInduced apoptosis via caspase activation in cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Caspases Activation : The compound activates caspases, leading to programmed cell death (apoptosis), which is beneficial in cancer therapy.
  • NF-κB Pathway Modulation : It modulates the NF-κB signaling pathway, which plays a crucial role in immune responses and inflammation.
  • Cytokine Production Inhibition : By inhibiting cytokine production such as TNF-α, it reduces inflammatory responses.

Q & A

Q. What are the established synthetic methodologies for 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation of hydroxylamine with β-keto esters or diketones, followed by functionalization of the phenyl ring. Key steps include:

  • Cyclocondensation : Hydroxylamine reacts with a diketone precursor under acidic or basic conditions to form the isoxazole core .
  • Sulfonation : Introduction of the methylsulfonyl group via electrophilic substitution or palladium-catalyzed coupling (e.g., using methylsulfonyl chloride or aryl halides) .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Optimization Tips :

  • Maintain pH 7–8 during cyclocondensation to avoid side reactions.
  • Use anhydrous conditions for sulfonation to prevent hydrolysis .

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on:

  • NMR : <sup>1</sup>H NMR (δ 8.2–8.4 ppm for aromatic protons, δ 3.3 ppm for methylsulfonyl group) and <sup>13</sup>C NMR (δ 165–170 ppm for carboxylic acid) .
  • IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~1350 cm<sup>-1</sup> (S=O stretch) .
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 294.04 (calculated for C11H9NO5S) .

Q. What are the primary research applications of this compound?

Application Specific Use Key Benefit Reference
Enzyme Inhibition StudiesCompetitive inhibitor of COX-2High specificity for sulfonamide-binding pockets
Drug DevelopmentIntermediate for NSAID analogsEnhanced metabolic stability due to methylsulfonyl group
Analytical StandardsHPLC/LC-MS reference for sulfonamide drugsAccurate retention time calibration

Advanced Questions

Q. How can researchers address low yields in the synthesis of this compound?

Low yields often arise from incomplete sulfonation or side reactions. Strategies include:

  • Catalyst Optimization : Use Pd(PPh3)4 with ligand additives (e.g., XPhos) to enhance coupling efficiency .
  • Temperature Control : Maintain 60–80°C during sulfonation to balance reaction rate and byproduct formation .
  • Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) to identify unreacted precursors .

Example Data :

Condition Yield (%) Purity (%)
Pd(OAc)2, 70°C4592
Pd(PPh3)4, XPhos, 80°C6898

Q. How does the methylsulfonyl group influence reactivity compared to other substituents?

The methylsulfonyl group is strongly electron-withdrawing, which:

  • Reduces nucleophilic aromatic substitution at the para position.
  • Enhances metabolic stability in biological assays compared to methoxy or halogen substituents .
  • Increases solubility in polar solvents (e.g., DMSO) due to sulfone polarity .

Comparative Reactivity :

Substituent Electron Effect Biological Half-Life (hr)
-SO2MeStrong EWG12.3
-OCH3Moderate EDG6.7
-ClWeak EWG8.9

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in IC50 values or mechanism-of-action studies may arise from:

  • Purity Variance : Ensure >98% purity via preparative HPLC before assays .
  • Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) across studies . - Structural Confirmation : Re-analyze disputed batches with X-ray crystallography to rule out polymorphic forms [[8]].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.